Enhanced Lipophilicity
The 3-chloro substituent significantly increases the computed lipophilicity of the pyridinylacetic acid scaffold. The target compound has an XLogP3-AA of 1.0 [1], whereas the unsubstituted 2-(pyridin-2-yl)acetic acid (PubChem CID 156045) has a computed XLogP3-AA of approximately -0.1 [2]. This difference of ca. 1.1 log units translates to an estimated 12-fold higher partition coefficient, which improves membrane permeability in cell-based assays and facilitates extraction during work-up.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.0 |
| Comparator Or Baseline | 2-(Pyridin-2-yl)acetic acid: XLogP3-AA ≈ -0.1 |
| Quantified Difference | Δ XLogP ≈ +1.1 (ca. 12× higher octanol-water partition) |
| Conditions | Computed by XLogP3 3.0 algorithm in PubChem 2025.09.15 release |
Why This Matters
Higher lipophilicity improves passive membrane permeability and organic-phase extractability, making the 3-chloro derivative preferable for cell-penetrant probe design and large-scale synthetic isolation.
- [1] PubChem Compound Summary CID 23288283, XLogP3-AA value. National Library of Medicine, 2025. View Source
- [2] PubChem Compound Summary CID 156045, 2-(Pyridin-2-yl)acetic acid, XLogP3 value (approx. -0.1). View Source
